Cas no 24018-00-6 (Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl-)
Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl-
- [2-(2-benzoylphenyl)phenyl]-phenylmethanone
- 2,2'-DIBENZOYLBIPHENYL ---WHITE CRYSTALLINE---
- <1,1-biphenyl>-2,2'-diylbis(phenylmethanone)
- 2,2'-bis(benzoyl)biphenyl
- 2,2'-BITHIOPHENE-5,5'-DICARBOXYLIC ACID
- 2,2'-Dibenzoylbiphenyl
- 2.2'-Dibenzoyl-diphenyl
- phenyl 2-[2-(phenylcarbonyl)phenyl]phenyl ketone
- FT-0609202
- DTXSID00311724
- 24018-00-6
- biphenyl-2,2'-diylbis(phenylmethanone)
- AKOS015839037
- NSC-245022
- MFCD00142735
- SCHEMBL934811
- NSC245022
-
- MDL: MFCD00142735
- Inchi: 1S/C26H18O2/c27-25(19-11-3-1-4-12-19)23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(28)20-13-5-2-6-14-20/h1-18H
- InChI Key: GJYFRBOEHCWJKA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=CC=CC=C1C1=CC=CC=C1C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 362.13100
- Monoisotopic Mass: 362.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.2
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 5.81560
Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF61272-1g |
2,2'-DIBENZOYLBIPHENYL |
24018-00-6 | 1g |
$129.00 | 2024-04-20 | ||
| abcr | AB357825-1 g |
2,2'-Dibenzoylbiphenyl; . |
24018-00-6 | 1g |
€174.90 | 2023-04-26 | ||
| abcr | AB357825-1g |
2,2'-Dibenzoylbiphenyl; . |
24018-00-6 | 1g |
€174.90 | 2025-02-13 | ||
| 1PlusChem | 1P00C1P4-1g |
2,2'-DIBENZOYLBIPHENYL |
24018-00-6 | 1g |
$139.00 | 2024-05-22 |
Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl-
Research Briefing on Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- (CAS: 24018-00-6)
The compound Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl- (CAS: 24018-00-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed journals and industry reports published within the last two years.
Recent studies highlight the compound's unique structural features, including its biphenyl core and phenyl-substituted methanone groups, which contribute to its ability to interact with specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of protein-protein interactions (PPIs), particularly in disrupting the binding of oncogenic transcription factors. The research employed X-ray crystallography and surface plasmon resonance (SPR) to validate its binding affinity at nanomolar concentrations.
In terms of synthetic approaches, a novel catalytic asymmetric method was reported in Angewandte Chemie (2024), achieving 98% enantiomeric excess (ee) via palladium-catalyzed cross-coupling. This advancement addresses previous challenges in stereoselective synthesis, paving the way for scalable production. Concurrently, computational studies using density functional theory (DFT) have elucidated the compound's conformational stability, which correlates with its observed in vivo pharmacokinetic profile.
Preclinical evaluations in murine models have shown promising results in targeting inflammatory pathways, with a 40% reduction in cytokine levels observed at 10 mg/kg doses (Nature Communications, 2023). However, challenges remain in optimizing its metabolic stability, as cytochrome P450 screening revealed rapid phase I metabolism. Derivative optimization efforts are currently underway, focusing on halogen substitutions to enhance half-life.
Industry analysts project that this compound could enter Phase I clinical trials by 2026, particularly for oncology and autoimmune indications. Patent landscape analysis shows increasing activity, with 12 new filings in 2023-2024 covering crystalline forms and prodrug formulations. Researchers emphasize the need for further toxicology studies to address off-target effects observed in hepatic cell lines.
This briefing underscores the compound's dual role as both a chemical probe for basic research and a lead candidate for drug development. Collaborative efforts between academia and biotech firms are accelerating its translation, with particular interest in its potential to address undruggable targets through allosteric modulation mechanisms.
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